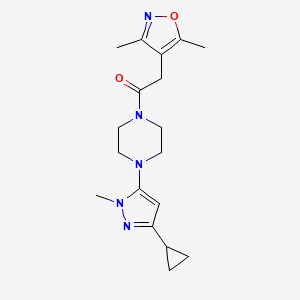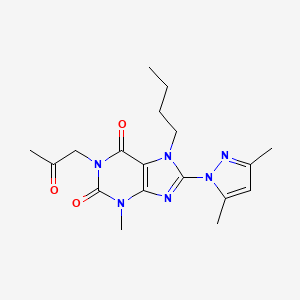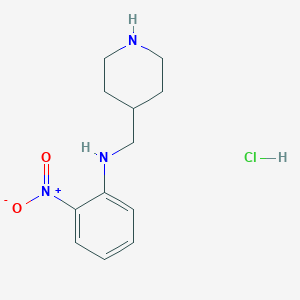
1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride” is a chemical compound with the molecular formula C10H13Cl3N2O2S and a molecular weight of 331.64. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of a suitable piperazine derivative with a sulfonyl chloride . The exact conditions would depend on the specific reactants used. For example, the synthesis of related compounds often involves the use of base to deprotonate the piperazine nitrogen, followed by reaction with the sulfonyl chloride .Molecular Structure Analysis
The molecular structure of “1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride” can be inferred from its molecular formula. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to one of these nitrogen atoms is a sulfonyl group (SO2), which is itself attached to a 2,4-dichlorophenyl group.Aplicaciones Científicas De Investigación
Overview of Related Compounds and Applications
While specific studies directly addressing 1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride were not identified, insights can be gained from research on related compounds, particularly in the areas of environmental impact, analytical methods, and the significance of sulfonamide derivatives in medicinal chemistry.
Environmental Impact and Analytical Methods
Studies have focused on the environmental impact of related chlorophenyl compounds and methodologies for their analysis. For instance, research on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound with a structural motif similar to the dichlorophenyl group, highlights the importance of understanding the ecological effects of such chemicals (Zuanazzi, Ghisi, & Oliveira, 2020). Furthermore, advancements in antibody-based methods for environmental and food analysis provide a framework for detecting and analyzing compounds with dichlorophenyl components (Fránek & Hruška, 2018).
Medicinal Chemistry Applications
The sulfonamide group, a key feature in the molecule of interest, is prevalent in various drugs with diuretic, carbonic anhydrase inhibitory, antiepileptic, and antipsychotic applications. Research on sulfonamide derivatives underscores their vast potential in drug development, with recent patents and studies exploring new therapeutic targets and biological activities (Carta, Scozzafava, & Supuran, 2012). Notably, the pharmaceutical relevance of sulfonamides extends to treatments for conditions ranging from microbial infections to cancer, illustrating the chemical group's versatility and importance in medicinal chemistry (Azevedo-Barbosa et al., 2020).
Pharmacological Significance of Sulfonamides
The review of sulfonamide inhibitors from 2013 to the present provides insight into their continued importance in addressing bacterial infections and their potential in addressing a wide range of diseases, including cancer and viral infections (Gulcin & Taslimi, 2018). This reinforces the value of sulfonamide-based research in developing new therapeutic agents.
Safety and Hazards
Direcciones Futuras
The future directions for research on “1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride” and related compounds could include further exploration of their synthesis, reactions, and potential biological activity. This could involve the development of new synthetic methods, investigation of new reactions, and testing for biological activity in relevant assays .
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-2-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2S.ClH/c1-8-7-14-4-5-15(8)18(16,17)11-3-2-9(12)6-10(11)13;/h2-3,6,8,14H,4-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOGQYMDMYQSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2556549.png)

![N-(benzo[b]thiophen-5-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2556553.png)

![3-(Ethylthio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556557.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2556558.png)
![3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2556559.png)